

Application Notes and Protocols for Clinical Trial Design: Bradanicline in Chronic Cough

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Compound of Interest

Compound Name: *Bradanicline*

Cat. No.: *B1262859*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for **Bradanicline**, a selective $\alpha 7$ nicotinic acetylcholine receptor (nAChR) agonist, in the treatment of chronic cough. The following sections detail the scientific rationale, preclinical data, and a hypothetical Phase 2 clinical trial protocol, including methodologies for key experiments and data presentation. Although the actual Phase 2 trial for **Bradanicline** did not demonstrate efficacy, this document serves as a valuable resource for designing future trials in this therapeutic area.

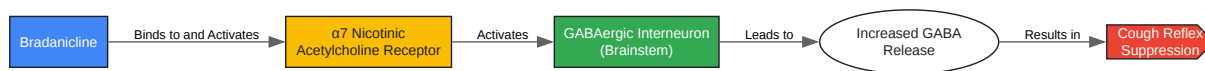
Scientific Rationale

Chronic cough is a prevalent and debilitating condition with significant unmet medical needs. **Bradanicline**, as a selective $\alpha 7$ nAChR agonist, was investigated for its potential antitussive effects. The proposed mechanism of action centers on the modulation of neuronal signaling in the cough reflex pathway. Activation of $\alpha 7$ nAChRs in the central nervous system is thought to enhance the activity of inhibitory GABAergic interneurons in the brainstem, thereby suppressing the cough reflex.^[1]

Signaling Pathway of Bradanicline in Cough Suppression

The binding of **Bradanicline** to the $\alpha 7$ nicotinic acetylcholine receptor is hypothesized to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. This is thought

to occur through the potentiation of inhibitory neurotransmission in the brainstem.



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Bradanicline's proposed mechanism of action in cough suppression.

Preclinical Evidence

The investigation of **Bradanicline** for chronic cough was supported by preclinical studies in animal models. These studies demonstrated the potential of $\alpha 7$ nAChR agonists to reduce cough frequency.

Summary of Preclinical Data in Guinea Pig Model

Preclinical evaluation of **Bradanicline** (formerly ATA-101) in a guinea pig model of induced cough provided the foundational evidence for its clinical development. The study showed a dose-dependent reduction in cough frequency, supporting the hypothesis that $\alpha 7$ nAChR activation has an antitussive effect.^[2]

| Compound | Dose | Tussive Agent | Route of Administration | % Cough Inhibition (approx.) |
|------------------------|------|---------------|-------------------------|------------------------------|
| Bradanicline (ATA-101) | Low | Citric Acid | Oral | Not Specified |
| Bradanicline (ATA-101) | High | Citric Acid | Oral | Dose-related suppression |

Clinical Trial Protocol: Phase 2 Study (Based on NCT03622216)

This section outlines a detailed protocol for a Phase 2 clinical trial investigating the efficacy and safety of **Bradanicline** in adults with refractory chronic cough. This protocol is based on the

design of the NCT03622216 study.

Study Design

A randomized, double-blind, placebo-controlled, crossover, dose-escalation study.^{[1][3]}

Patient Population

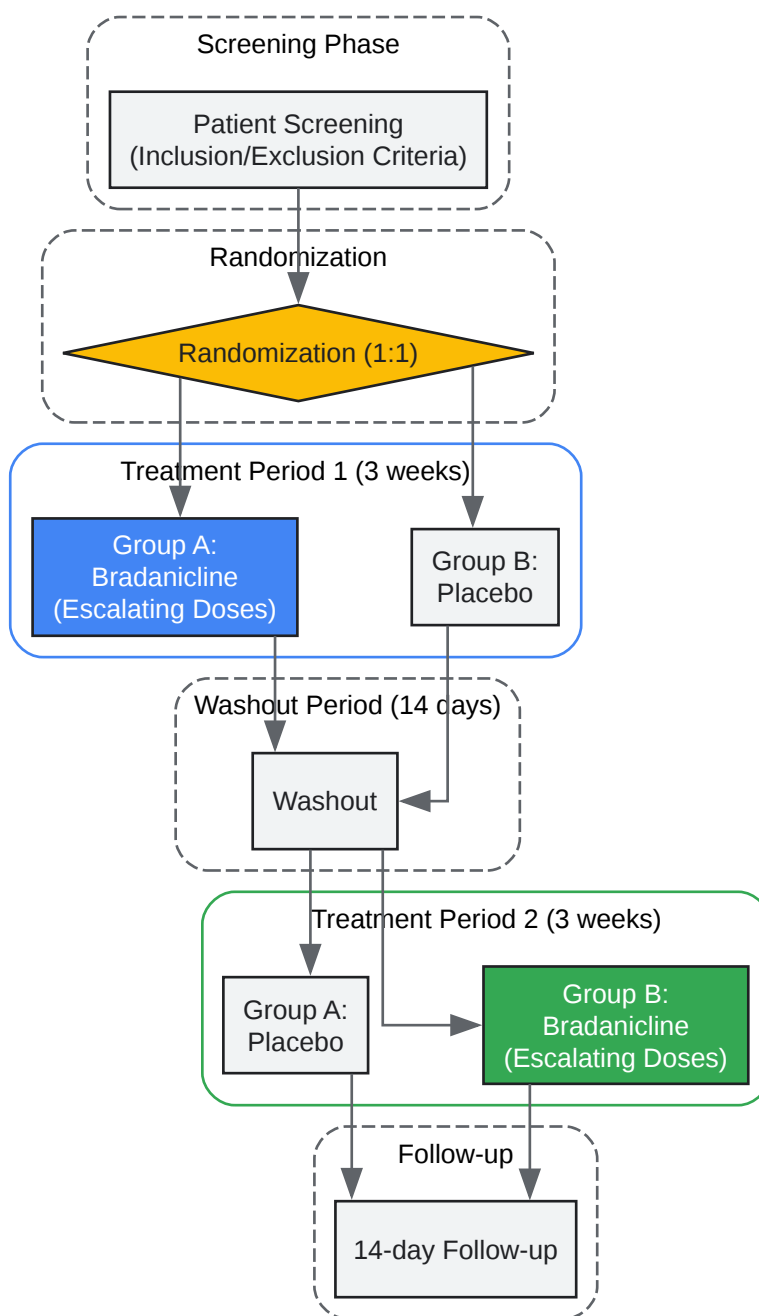
Adults aged 18-80 years with a diagnosis of refractory chronic cough for at least one year.

Key Inclusion and Exclusion Criteria

| Inclusion Criteria | Exclusion Criteria |
|---|--|
| Diagnosis of refractory chronic cough or unexplained cough for at least one year. ^[3] | Current smoker or has given up smoking within the past 12 months. |
| Chest radiograph or CT scan within the last year showing no abnormality contributing to the cough. | Current use of an ACE-inhibitor or requirement for one during the study. |
| Able to provide written informed consent. | Respiratory tract infection within 4 weeks of baseline. |
| Women of child-bearing potential must use two forms of acceptable birth control. | History of cystic fibrosis or malignancy within the last 5 years. |
| Male subjects and their partners of child-bearing potential must use two methods of acceptable birth control. | Active hepatitis or HIV infection. |
| Positive test for any drug of abuse. | |

Experimental Workflow

The study would follow a crossover design with two treatment periods separated by a washout period.



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Clinical trial workflow for the **Bradanicline** study.

Dosing Regimen

Patients would receive daily escalating doses of **Bradanicline** or a matching placebo for three weeks. The specific dose escalation schedule would need to be defined based on Phase 1 safety and tolerability data.

Efficacy and Safety Assessments

Primary Endpoint:

- Change from baseline in 24-hour cough frequency, objectively measured using a validated cough monitoring system (e.g., VitaloJAK).

Secondary Endpoints:

- Patient-reported outcomes (PROs) to assess cough severity and quality of life. Commonly used instruments include:
 - Leicester Cough Questionnaire (LCQ)
 - Visual Analogue Scale (VAS) for cough severity
- Safety and tolerability assessed through adverse event monitoring, physical examinations, vital signs, and clinical laboratory tests.

Protocol for Objective Cough Frequency Monitoring (VitaloJAK System)

The VitaloJAK system is a validated, ambulatory device for objective cough monitoring.

Materials:

- VitaloJAK recording device
- Microphone and chest sensor
- Adhesive patches
- Data card
- Pouch for the device

Procedure:

- **Patient Preparation:** Ensure the patient's chest area is clean, dry, and free from excessive hair.
- **Sensor Placement:** Attach a new chest sensor to the patient's chest as per the manufacturer's instructions. A new air microphone should also be used for each recording.
- **Device Setup:**
 - Insert a new battery pack for each 24-hour recording.
 - Insert the data card into the device.
 - Connect the microphone and chest sensor cable to the device.
 - Power on the device and ensure the date and time are correct.
- **Recording Initiation:** Start the 24-hour recording period. The patient should be instructed to continue their normal daily activities.
- **Device Wearing:** The device can be worn in the supplied pouch. For overnight recording, the device can be placed on a bedside table.
- **Recording Completion:** After 24 hours, the device will automatically stop recording.
- **Data Retrieval:** Power down the device, disconnect the sensors, and remove the data card.
- **Data Analysis:** The audio files are uploaded to a central server where they are processed using a validated algorithm to identify and count coughs. The analysis is typically performed by trained technicians.

Data Presentation

All quantitative data from the clinical trial should be summarized in a clear and concise format to facilitate interpretation and comparison between treatment groups.

Table 1: Baseline Demographics and Clinical Characteristics

| Characteristic | Bradanicline (N=...) | Placebo (N=...) | Total (N=...) |
|---|----------------------|-----------------|---------------|
| Age (years), mean (SD) | | | |
| Sex, n (%) | | | |
| Male | | | |
| Female | | | |
| Duration of Cough (years), mean (SD) | | | |
| Baseline 24-hour Cough Frequency, mean (SD) | | | |
| Baseline LCQ Score, mean (SD) | | | |
| Baseline VAS Score (mm), mean (SD) | | | |

Table 2: Efficacy Outcomes

| Outcome | Bradanicline | Placebo | Difference (95% CI) | p-value |
|---|--------------|---------|------------------------|---------|
| Primary Endpoint | | | | |
| Change from Baseline in 24- hour Cough Frequency, mean (SD) | | | | |
| Secondary Endpoints | | | | |
| Change from Baseline in LCQ Total Score, mean (SD) | | | | |
| Change from Baseline in VAS Score (mm), mean (SD) | | | | |

Table 3: Summary of Adverse Events

| Adverse Event | Bradanicline (N=...) n (%) | Placebo (N=...) n (%) |
|-----------------------|----------------------------|-----------------------|
| Any Adverse Event | | |
| Nausea | | |
| Dizziness | | |
| Headache | | |
| Somnolence | | |
| List other common AEs | | |

Conclusion

While the Phase 2 clinical trial of **Bradanicline** for chronic cough did not meet its primary endpoint, the design and methodologies employed provide a valuable framework for future research in this area. The detailed protocol outlined in these application notes, including the use of objective cough monitoring and validated patient-reported outcomes, represents a robust approach to evaluating novel antitussive therapies. Future studies may explore alternative dosing regimens, different patient populations, or combination therapies to unlock the potential of targeting the $\alpha 7$ nicotinic acetylcholine receptor for the treatment of chronic cough.

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References

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- 2. Attenua Announces Release Of Data Demonstrating That ATA-101 Is Antitussive In Guinea Pigs - BioSpace [biospace.com]
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